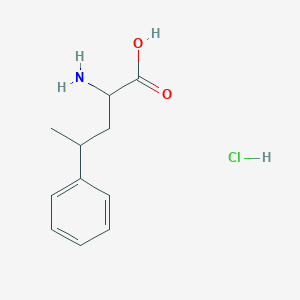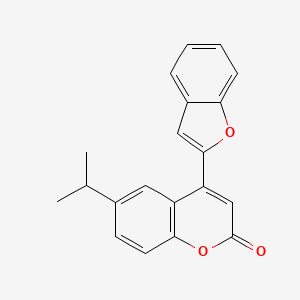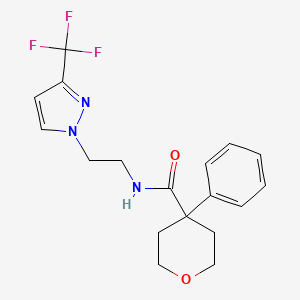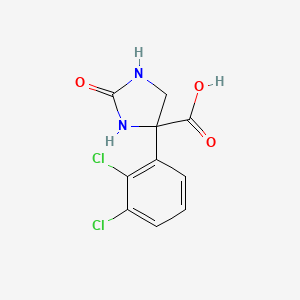![molecular formula C13H21N5O3S B2930166 4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 1001899-16-6](/img/structure/B2930166.png)
4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[6-(4-Methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine” is a complex organic compound. It contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . It also has a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a methylsulfonyl group attached to a piperazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic building blocks . A similar compound, “4-(6-chloro-pyridazin-3-yl)-morpholine”, is available from chemical suppliers, suggesting that the synthesis of “this compound” could be achieved through similar methods .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the morpholine ring and the pyridazin-3-yl group would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the morpholine ring, the pyridazin-3-yl group, and the methylsulfonyl group . These groups could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring, the pyridazin-3-yl group, and the methylsulfonyl group would likely contribute to its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibitory Activity
A notable study by Özil et al. (2018) involved the design and synthesis of benzimidazole derivatives containing the morpholine skeleton, aiming to explore their potential as glucosidase inhibitors with antioxidant activity. The research demonstrated that these derivatives exhibit significant in vitro antioxidant activities and possess glucosidase inhibitory potential superior to the standard drug acarbose, highlighting their therapeutic promise in managing oxidative stress and glucose metabolism disorders (Özil, Cansu Parlak, & N. Baltaş, 2018).
Antimicrobial Activity
Research conducted by Oliveira et al. (2015) investigated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, revealing its potential to enhance the efficacy of amikacin against resistant strains of Pseudomonas aeruginosa. This study underscores the compound's role in addressing multidrug resistance, an escalating concern in antimicrobial therapy (Oliveira et al., 2015).
Synthetic Applications and Biological Activity
The synthesis and evaluation of pyridazinone derivatives as novel glucan synthase inhibitors have been explored, indicating their potential as antifungal agents. Zhou et al. (2011) conducted a study that focused on the structure-activity relationship of these compounds, identifying several with improved systemic exposure and potent antifungal activity against Candida strains. This research provides a foundation for developing new antifungal therapies, highlighting the versatility of the morpholine and pyridazinone structures in medicinal chemistry applications (Zhou et al., 2011).
Topical Drug Delivery Systems
Rautio et al. (2000) explored the synthesis of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for enhanced topical drug delivery. This study indicates that modifying the molecular structure to include morpholine or methylpiperazine groups can significantly enhance the solubility and permeation properties of naproxen, offering a promising strategy for developing more effective topical formulations (Rautio et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha , which plays a crucial role in maintaining cellular homeostasis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, leading to changes in the protein’s function and potentially disrupting cellular processes .
Eigenschaften
IUPAC Name |
4-[6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-6-4-16(5-7-18)12-2-3-13(15-14-12)17-8-10-21-11-9-17/h2-3H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKHZNUERWSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)
![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetamide;hydrochloride](/img/structure/B2930103.png)

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
